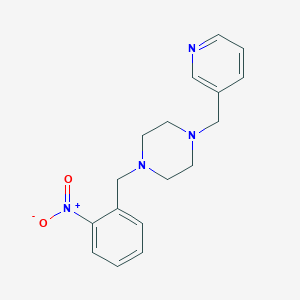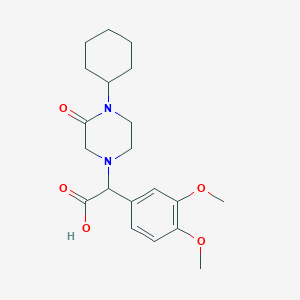
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound was first synthesized in the 1970s and has since been used in various studies to understand the mechanism of action of nucleoside transporters and their role in various biological processes.
作用機序
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. This inhibition can lead to a decrease in the intracellular concentration of nucleosides, which can have various effects on cellular processes such as DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cancer cells, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to inhibit cell proliferation and induce cell death by decreasing the intracellular concentration of nucleosides. In neurons, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the release of neurotransmitters by regulating the uptake of adenosine.
実験室実験の利点と制限
One of the main advantages of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its ability to selectively inhibit nucleoside transporters without affecting other cellular processes. This allows researchers to study the specific role of nucleoside transporters in various biological processes. However, one limitation of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research involving 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the role of nucleoside transporters in cancer, as 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has shown promising results in inhibiting cancer cell proliferation. Another area of interest is the development of new compounds that can selectively target specific nucleoside transporters, which could have potential therapeutic applications in various diseases. Additionally, further research is needed to understand the physiological and biochemical effects of 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in different cell types and tissues, as well as its potential toxicity and side effects.
合成法
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl chloride with piperazine, followed by the reaction of the resulting product with 3-pyridinylmethylamine. The final product is purified using column chromatography to obtain pure 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine.
科学的研究の応用
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. This compound has been used to investigate the transport of nucleosides across the cell membrane, as well as the regulation of nucleoside uptake by various factors such as pH and substrate concentration.
特性
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-6-2-1-5-16(17)14-20-10-8-19(9-11-20)13-15-4-3-7-18-12-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUWSAZNEWKLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)


![5-methoxy-2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5668709.png)
![(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide](/img/structure/B5668715.png)

![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)

![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5668775.png)
![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)